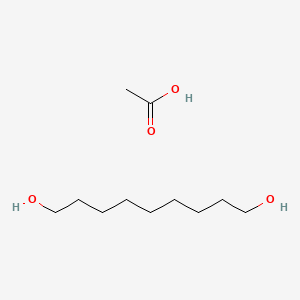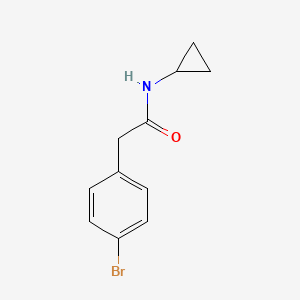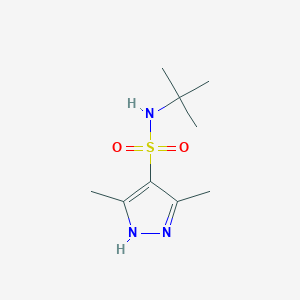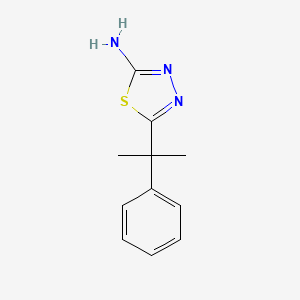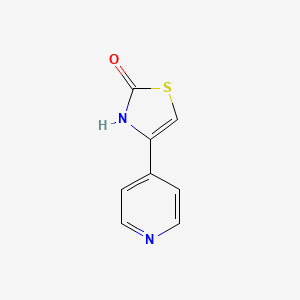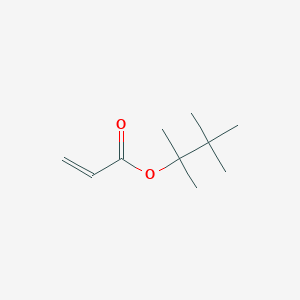
2,3,3-Trimethylbutan-2-yl prop-2-enoate
Overview
Description
2,3,3-Trimethylbutan-2-yl prop-2-enoate, also known as 2,3,3-trimethylbutan-2-yl acrylate, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acrylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethylbutan-2-yl prop-2-enoate typically involves the esterification of 2,3,3-trimethylbutan-2-ol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbutan-2-yl prop-2-enoate can undergo various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polyacrylates, which are used in various applications such as adhesives and coatings.
Addition Reactions: The double bond in the acrylic ester can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Addition Reactions: Nucleophiles like thiols or amines, and electrophiles like halogens.
Major Products Formed
Hydrolysis: 2,3,3-Trimethylbutan-2-ol and acrylic acid.
Polymerization: Poly(2,3,3-trimethylbutan-2-yl acrylate).
Addition Reactions: Various substituted acrylates depending on the nucleophile or electrophile used.
Scientific Research Applications
2,3,3-Trimethylbutan-2-yl prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-trimethylbutan-2-yl prop-2-enoate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers can interact with various molecular targets and pathways, depending on their application. For example, in drug delivery systems, the polymer matrix can encapsulate active pharmaceutical ingredients and release them in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylbutan-2-yl acetate: Similar ester structure but derived from acetic acid instead of acrylic acid.
2,3,3-Trimethylbutan-2-yl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
Uniqueness
2,3,3-Trimethylbutan-2-yl prop-2-enoate is unique due to its specific ester group derived from acrylic acid, which imparts distinct reactivity and polymerization properties. This makes it particularly valuable in applications requiring specific polymer characteristics such as flexibility and environmental resistance .
Properties
IUPAC Name |
2,3,3-trimethylbutan-2-yl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-8(11)12-10(5,6)9(2,3)4/h7H,1H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMPNJVETUZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)OC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698151 | |
| Record name | 2,3,3-Trimethylbutan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-90-2 | |
| Record name | 1,1,2,2-Tetramethylpropyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3-Trimethylbutan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


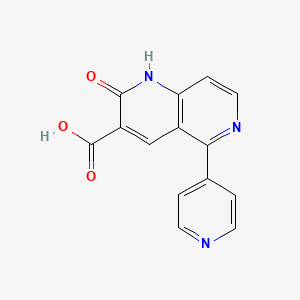
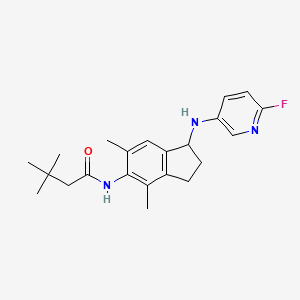
![Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-](/img/structure/B3204209.png)
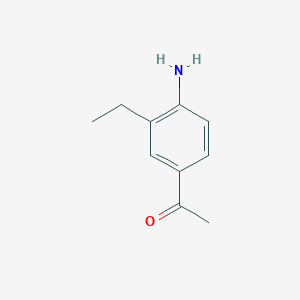
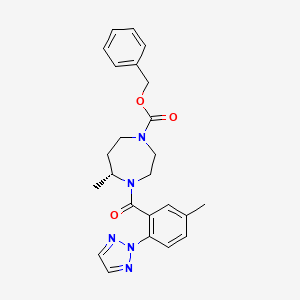
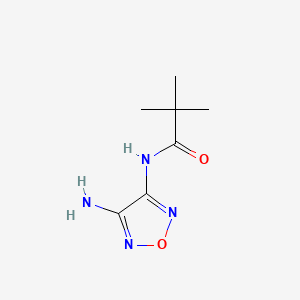
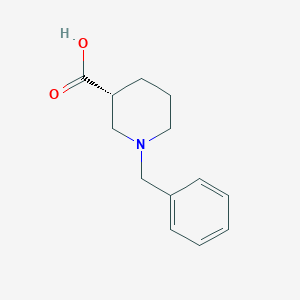
![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3204233.png)
